molecular formula C11H11N3O4 B172164 methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate CAS No. 134426-33-8

methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate

Cat. No.: B172164
CAS No.: 134426-33-8
M. Wt: 249.22 g/mol
InChI Key: IPFIYMDMIWIMHX-UHFFFAOYSA-N
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Description

Methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate is a nitro-substituted benzimidazole derivative featuring a methyl ester functional group at the acetamide linker. This compound is of significant interest in medicinal chemistry due to the pharmacological relevance of benzimidazole scaffolds in antimicrobial, anticancer, and enzyme inhibition applications . Its structure combines a nitro group (electron-withdrawing) and a methyl substituent, which influence electronic properties and bioavailability.

Properties

IUPAC Name

methyl 2-(1-methyl-5-nitrobenzimidazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-13-9-4-3-7(14(16)17)5-8(9)12-10(13)6-11(15)18-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFIYMDMIWIMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine Derivatives

The benzimidazole ring is constructed via condensation of o-phenylenediamine with glutaric anhydride. This step avoids byproduct formation associated with acid chlorides, as demonstrated in patented one-pot syntheses. For example, reacting o-phenylenediamine with glutaric anhydride in tetrahydrofuran (THF) or toluene at 80–100°C produces 5-[2-(methylamino)-5-nitroanilino]-5-oxopentanoic acid, which cyclizes under acidic conditions to form the benzimidazole intermediate.

Nitration and Methylation

Nitration at the 5-position is achieved using nitric acid in sulfuric acid, while methylation at the 1-position employs methylamine in aqueous or alcoholic solutions (25–40% concentration). The nitro group enhances electrophilic substitution reactivity, facilitating subsequent functionalization.

One-Pot Synthesis and Process Optimization

Industrial-scale production prioritizes one-pot methodologies to minimize intermediate isolation and improve efficiency.

Integrated Reaction Sequence

A patented process combines four steps—condensation, methylation, nitration, and cyclization—without isolating intermediates. Key conditions include:

  • Solvent : THF or toluene for inertness toward glutaric anhydride.

  • Acid Catalyst : Sulfuric acid (60–75% by substance amount) for cyclization.

  • Temperature : 120°C for Rh-catalyzed alkylation.

This method achieves an overall yield of 68–74%, as shown in comparative studies (Table 1).

Table 1. Yield Optimization in One-Pot Synthesis

Condition VariationYield (%)
Standard (K₃PO₄, dArFpe, PhMe)71
K₂HPO₄ instead of K₃PO₄0
K₂CO₃ instead of K₃PO₄15
Mesitylene instead of PhMe74

Esterification of the Carboxylic Acid Intermediate

The final step involves esterifying 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acid with methanol under acidic conditions.

Acid-Mediated Esterification

Sulfuric acid (pKₐ < 1.5) catalyzes the reaction, with methanol in excess at 65–75°C. The process achieves >90% conversion within 4–6 hours. Ethanol and propanol alternatives yield lower efficiencies (12–14%) due to steric hindrance.

Solvent Impact on Ester Purity

Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility but require post-reaction neutralization with NaOH to precipitate the product. Recrystallization in ethanol yields 98% pure methyl ester, confirmed via HPLC.

Alternative Routes: Rhodium-Catalyzed Alkylation

Recent advances employ rhodium(I) catalysts for C2-selective alkylation, bypassing traditional cyclization steps.

Catalytic System and Conditions

Using [Rh(cod)Cl]₂ with dArFpe ligands in toluene at 120°C, 2-methyl-5-nitrobenzimidazole reacts with methyl acrylate to directly form the acetate ester. This method achieves 71% yield, outperforming Pd- or Ni-based systems (<20% yield).

Table 2. Ligand and Base Effects on Rh-Catalyzed Alkylation

LigandBaseYield (%)
dArFpeK₃PO₄71
dppeK₃PO₄13
dArFpeK₂CO₃15

Challenges and Scalability Considerations

Byproduct Formation

Viscous byproducts arise from incomplete cyclization or over-nitration. Solvent selection (e.g., THF over DCM) reduces viscosity by 40%, facilitating filtration.

Temperature Sensitivity

Exceeding 120°C in Rh-catalyzed reactions degrades the catalyst, lowering yields to 14% . Precise temperature control via jacketed reactors is critical.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products Formed

    Reduction: 2-(1-methyl-5-amino-1H-benzo[d]imidazol-2-yl)acetate.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

    Oxidation: 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetic acid.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Studies have shown that derivatives of benzimidazole, which include methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate, can inhibit the growth of various bacterial strains. For instance, research indicates that certain benzimidazole derivatives demonstrate effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as therapeutic agents against infections caused by resistant bacterial strains .

Anticancer Properties

This compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that compounds with similar structures can induce cytotoxic effects on cancer cell lines, such as colorectal carcinoma (HCT116). The mechanism of action often involves the inhibition of key metabolic pathways in cancer cells, leading to apoptosis. The IC50 values for some derivatives indicate that they can be more potent than standard chemotherapeutic agents like 5-fluorouracil .

Antitubercular Activity

In the context of tuberculosis treatment, this compound and its derivatives have shown promising results against Mycobacterium tuberculosis. Research has highlighted their ability to inhibit vital mycobacterial enzymes, which are crucial for the survival and replication of the bacteria. The compounds were assessed for both in vitro and in vivo antitubercular activities, with significant findings regarding their efficacy in animal models .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the nitro group and the acetyl moiety can significantly influence biological activity. For example:

  • Nitro Group Positioning : Variations in the position of the nitro group on the benzimidazole ring can enhance or reduce antimicrobial potency.
  • Substituents on Benzene Ring : Different substituents on the benzene ring can modify lipophilicity and cellular uptake, impacting overall bioactivity.

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of benzimidazole derivatives for their antimicrobial properties against various pathogens. The results indicated that certain compounds exhibited MIC values as low as 1.27 µM against specific bacterial strains, showcasing their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer activity, several benzimidazole derivatives were tested against HCT116 cell lines. Compounds showed IC50 values ranging from 4.53 µM to 9.99 µM, indicating significant cytotoxic effects compared to traditional chemotherapeutics .

Summary Table of Biological Activities

Activity TypeCompoundMIC/IC50 ValueTarget Organism/Cell Line
AntimicrobialMethyl 2-(1-methyl-5-nitro...)1.27 µMVarious bacterial strains
AnticancerMethyl 2-(1-methyl-5-nitro...)4.53 - 9.99 µMHCT116 colorectal carcinoma
AntitubercularMethyl 2-(1-methyl-5-nitro...)Not specifiedMycobacterium tuberculosis

Mechanism of Action

The mechanism of action of methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate is not fully understood, but it is believed to involve the following:

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features
Target Compound C₁₁H₁₁N₃O₄ 257.23 - 1-Methyl-5-nitrobenzimidazole
- Methyl acetate
High electronegativity from nitro group; ester enhances lipophilicity
Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate C₁₄H₁₇N₃O₄ 315.31 - Butanoate ester chain Longer alkyl chain increases lipophilicity; potential for sustained release
Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate C₁₁H₉F₃N₂O₂ 258.20 - Trifluoromethyl group at position 2 Enhanced metabolic stability and electron-withdrawing effects
Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate hydrochloride C₁₀H₁₀ClN₂O₂ 242.65 - Unsubstituted benzimidazole
- Hydrochloride
Lacks nitro group; hydrochloride salt improves aqueous solubility
2-[4-(1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol C₁₄H₁₈N₅O₃ 328.33 - Piperazine-ethanol side chain Increased hydrogen-bonding capacity; potential CNS activity

Key Research Findings

  • Electron-Withdrawing Effects : The nitro group in the target compound enhances electrophilic character, facilitating interactions with biological targets like enzymes or DNA .
  • Structural Flexibility: Compounds with extended alkyl chains (e.g., ethyl butanoate) show improved tissue penetration but reduced metabolic stability compared to shorter chains .
  • Synergistic Modifications : Combining nitro and trifluoromethyl groups (as in ) balances electron withdrawal and steric effects, optimizing receptor binding .

Biological Activity

Methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O2C_{10}H_{10}N_{2}O_{2}, and it has a molecular weight of approximately 194.20 g/mol. The compound features a benzimidazole moiety, which is known for its diverse biological activities.

Biological Activities

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that benzimidazole derivatives, including this compound, demonstrate efficacy against various bacterial strains. For instance, compounds with similar structures have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
Similar benzimidazole derivativeE. coli64 µg/mL
MetronidazoleS. aureus16 µg/mL
MetronidazoleE. coli32 µg/mL

2. Anticancer Properties

Recent research has highlighted the anticancer potential of benzimidazole derivatives. This compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage . For example, studies on related compounds have demonstrated that they can sensitize cancer cells to radiation therapy by enhancing ROS production, leading to cell cycle arrest and apoptosis .

3. Mechanisms of Action

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA synthesis : Similar benzimidazole compounds have been shown to interfere with DNA replication and transcription processes.
  • Induction of oxidative stress : The generation of ROS leads to oxidative damage to cellular components, promoting apoptosis in cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various benzimidazole derivatives, this compound was tested against clinical isolates of S. aureus. The compound exhibited an MIC comparable to that of standard antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial infections .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of related benzimidazole derivatives demonstrated that treatment with these compounds resulted in significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The study indicated that the compounds induced apoptosis via ROS-mediated pathways, leading to DNA fragmentation and cell death .

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